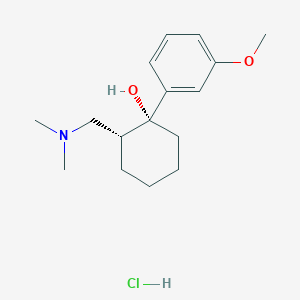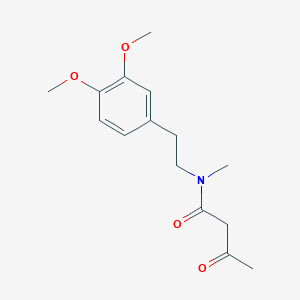
beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate
Overview
Description
Synthesis Analysis
The synthesis of beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide with p-nitrophenyl 2-acetamido-2-deoxy-4,6-O- (p-methoxybenzylidene)-alpha-D-galactopyranoside under usual conditions .Molecular Structure Analysis
The molecular structure of beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate can be viewed using Java or Javascript .Chemical Reactions Analysis
Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is a substrate for β-galactosidase, which breaks down lactose into galactose and glucose . β-Galactosidase is not lactose specific and can act on simple galactosides . The hydrolysis of 2-Nitrophenyl β-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound .Physical And Chemical Properties Analysis
Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is a colorless compound that turns yellow upon hydrolysis .Scientific Research Applications
β-Galactosidase Substrate
This compound is a colorimetric substrate for β-galactosidase . β-galactosidase is an enzyme that breaks down lactose into galactose and glucose. This enzyme is not lactose-specific and can act on simple galactosides .
Detection of lacZ Activity
The compound is used as an enzyme substrate to detect lacZ activity, which indicates the presence of β-galactosidase . The lacZ gene is often used as a reporter gene in molecular biology experiments.
Colorimetric Applications
The hydrolysis of 2-Nitrophenyl β-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound . This makes it useful in colorimetric applications, where the change in color can be used to measure the activity of β-galactosidase.
Enzyme-Linked Immunosorbent Assay (EIA) Applications
This compound is used as a β-Galactosidase substrate for EIA applications . EIA is a common laboratory technique used to measure the concentration of an analyte in a solution.
Molecular Biology Grade
The compound is often used in molecular biology, where it is required to be of a high purity . It is typically available in a powder form and is stored at a temperature of -20°C .
Counterpart of pNPP/Alkaline Phosphatase Substrate
2-Nitrophenyl-beta-D-galactopyranoside is a counterpart of the widely employed pNPP/alkaline phosphatase substrate . This means it can be used in similar applications, providing an alternative option for researchers.
Safety And Hazards
Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYBOOYGRDODX-LCWAXJCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |
CAS RN |
3053-17-6 | |
| Record name | beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



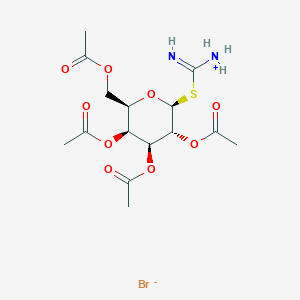
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
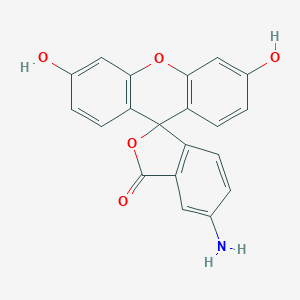

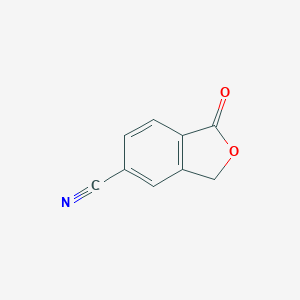

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)
![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)


